![molecular formula C7H6BrN3 B2374379 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine CAS No. 2089292-88-4](/img/structure/B2374379.png)
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine” is 1S/C7H6BrN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine” is a solid substance . It has a molecular weight of 212.05 .科学的研究の応用
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents .
Synthetic Intermediate in Organic Synthesis
5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine, also known as 5-Br-2-MPP, has been used as a synthetic intermediate in organic synthesis. This compound is particularly useful in the synthesis of other complex organic compounds.
Potential Therapeutic Effects
5-Br-2-MPP has been studied for its potential therapeutic effects. While the specific therapeutic applications are not detailed in the source, the compound’s potential in this area is a subject of ongoing research.
Anti-Tuberculosis Activity
Pyrazolo[3,4-b]pyridine derivatives have shown promising results against Mycobacterium tuberculosis . The compound with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, C(6)SMe substitutions exhibits promising antituberculotic activity .
Inhibitors for Cyclin-Dependent Kinase 2 (CDK2)
Pyrazolo[3,4-d]pyrimidine scaffold, which is similar to Pyrazolo[3,4-b]pyridine, has been used to develop novel CDK2 inhibitors . These derivatives have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines .
Anti-Cancer Activity
Some pyrazolo[3,4-b]pyridine derivatives have shown potent anticancer effects both in vitro and in vivo . For instance, LOXO-195, a derivative of pyrazolo[3,4-b]pyridine, has advanced to a phase II clinical trial for patients with TRK fusion-positive cancers that acquired resistant mutations to larotrectinib .
Safety and Hazards
作用機序
Target of Action
The primary targets of 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine interacts with its targets, the TRKs, by inhibiting their activities . The compound’s pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .
Biochemical Pathways
Once TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The inhibition of TRKs by 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine can lead to a decrease in the proliferation and differentiation of cells . This can potentially prevent the development and progression of cancers associated with the overexpression of TRKs .
特性
IUPAC Name |
5-bromo-2-methylpyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWRZVABCUAXDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(N=CC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。